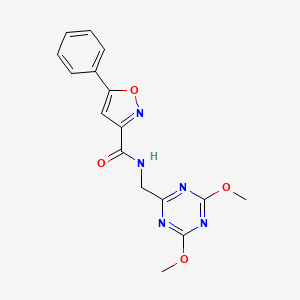![molecular formula C18H13Cl2N3 B2935014 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine CAS No. 865658-58-8](/img/structure/B2935014.png)
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . Quinazoline derivatives have attracted significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The molecular structure of quinazoline includes a benzene ring fused with a pyrimidine ring . Modifications to this basic structure result in various quinazoline derivatives with different properties and biological activities.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, a new set of quinazolin-2,4,6-triamine derivatives were synthesized to explore their potential biological activity as xanthine oxidase (XO) inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. Generally, quinazoline is a light yellow crystalline solid .Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Quinazoline derivatives, such as 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine, have been extensively researched for their applications in electronic devices. These compounds are pivotal in the creation of novel optoelectronic materials due to their incorporation into π-extended conjugated systems. The electroluminescent properties of quinazoline derivatives make them essential in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Moreover, these derivatives find applications as potential structures for nonlinear optical materials and colorimetric pH sensors. Their versatility is further demonstrated in iridium complexes, which serve as high-efficiency phosphorescent materials for OLEDs, and in pyrimidine push-pull systems, significant as potential photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, this compound derivatives exhibit a wide range of biological activities. These activities include anticancer properties by modulating the expression of specific genes and proteins involved in cancer progression. The structural flexibility of the quinazoline nucleus, allowing for substitution with various functional groups, enables the development of novel analogues with enhanced anticancer properties. This adaptability underscores the potential of quinazoline derivatives in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Wirkmechanismus
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa , suggesting that they may target the quorum sensing system of this bacterium.
Mode of Action
It is known that quinazolinone derivatives can inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . This suggests that these compounds may interact with the quorum sensing system of the bacterium, disrupting its ability to form biofilms.
Biochemical Pathways
It has been found that quinazolinone derivatives can decrease cell surface hydrophobicity, compromising bacterial cell adhesion . They can also curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . These effects suggest that the compound may interfere with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This can potentially reduce the pathogenicity and invasion potential of the bacterium .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3,4-dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3/c19-15-6-5-10(8-16(15)20)14-7-11-9-22-18(21)23-17(11)13-4-2-1-3-12(13)14/h1-6,8-9,14H,7H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXGNUOHXNMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2934948.png)

![4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2934951.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)
